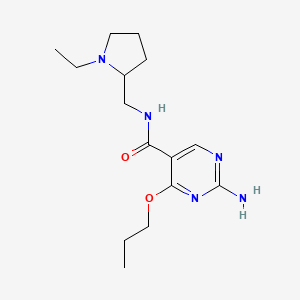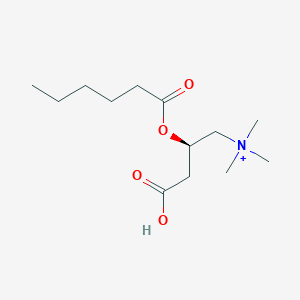
(R)-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium is a complex organic compound with a unique structure that includes a carboxylic acid group, a hexanoyloxy group, and a trimethylammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Quaternization: The trimethylammonium group is introduced through quaternization reactions, where a tertiary amine reacts with an alkyl halide.
Carboxylation: The carboxylic acid group is often introduced through carboxylation reactions, which can involve the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and quaternization processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hexanoyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, ®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising compound for therapeutic development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium involves its interaction with specific molecular targets. The trimethylammonium group allows it to bind to negatively charged sites on proteins and enzymes, modulating their activity. The hexanoyloxy group can interact with hydrophobic regions, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-Carboxy-2-(acetyloxy)-N,N,N-trimethylpropan-1-aminium
- ®-3-Carboxy-2-(butanoyloxy)-N,N,N-trimethylpropan-1-aminium
- ®-3-Carboxy-2-(octanoyloxy)-N,N,N-trimethylpropan-1-aminium
Uniqueness
®-3-Carboxy-2-(hexanoyloxy)-N,N,N-trimethylpropan-1-aminium is unique due to the presence of the hexanoyloxy group, which imparts specific hydrophobic properties. This makes it distinct from similar compounds with shorter or longer acyl chains, affecting its solubility, reactivity, and interaction with biological molecules.
Propiedades
Número CAS |
66279-77-4 |
|---|---|
Fórmula molecular |
C13H26NO4+ |
Peso molecular |
260.35 g/mol |
Nombre IUPAC |
[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/p+1/t11-/m1/s1 |
Clave InChI |
VVPRQWTYSNDTEA-LLVKDONJSA-O |
SMILES isomérico |
CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |
SMILES canónico |
CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


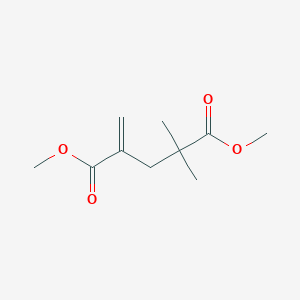

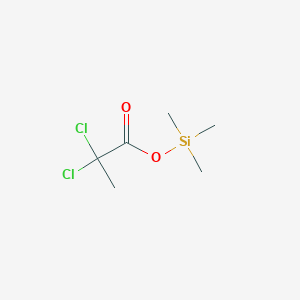


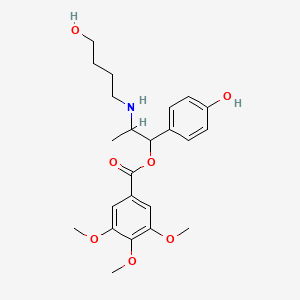
![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)
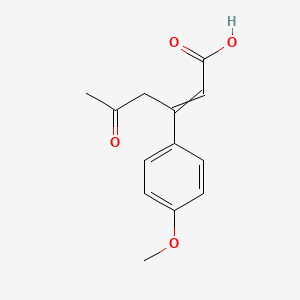
![(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14471154.png)
![N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide](/img/structure/B14471160.png)
![8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14471162.png)

![Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-](/img/structure/B14471164.png)
